molecular formula C28H21Br B8237624 2'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene]

2'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene]

Cat. No.: B8237624
M. Wt: 437.4 g/mol
InChI Key: ZJJIDBGGEMRXEE-UHFFFAOYSA-N
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Description

2’-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene] is an organic compound with the molecular formula C28H21Br It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene] typically involves the bromination of 10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene]. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a solvent like dichloromethane. The reaction conditions often include room temperature and a reaction time of several hours to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade brominating agents and solvents, with careful control of reaction conditions to ensure high yield and purity. The process would also include steps for purification, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene] can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom under reductive conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution Reactions: Products with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products with hydroxyl, carbonyl, or carboxyl groups.

    Reduction Reactions: The corresponding hydrocarbon without the bromine atom.

Scientific Research Applications

2’-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene] has several applications in scientific research:

    Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Materials Science: Employed in the development of new materials with unique electronic and optical properties.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2’-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene] depends on its application. In organic electronics, its unique spiro structure allows for efficient charge transport and light emission. In chemical reactions, the bromine atom serves as a reactive site for further functionalization. The molecular targets and pathways involved vary based on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    10,10-Dimethyl-10H-spiro[anthracene-9,9’-fluorene]: Lacks the bromine atom, making it less reactive in substitution reactions.

    2’-Chloro-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene]: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    2’-Iodo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene]: Contains an iodine atom, which can undergo different types of reactions compared to the bromine analog.

Uniqueness

2’-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene] is unique due to the presence of the bromine atom, which makes it highly reactive in substitution reactions. Its spiro structure also imparts unique electronic properties, making it valuable in the development of advanced materials and organic electronic devices.

Properties

IUPAC Name

2'-bromo-9,9-dimethylspiro[anthracene-10,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21Br/c1-27(2)22-11-5-7-13-24(22)28(25-14-8-6-12-23(25)27)21-10-4-3-9-19(21)20-16-15-18(29)17-26(20)28/h3-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJIDBGGEMRXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3(C4=CC=CC=C4C5=C3C=C(C=C5)Br)C6=CC=CC=C61)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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